molecular formula C21H16N2O B2510920 (E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide CAS No. 345258-21-1

(E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide

Cat. No.: B2510920
CAS No.: 345258-21-1
M. Wt: 312.372
InChI Key: SXHZRBMGVUULBP-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide is an organic compound with a complex structure that includes a cyano group, a naphthalene ring, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide typically involves a multi-step process. One common method includes the condensation of 2-methylbenzaldehyde with 1-naphthylacetonitrile in the presence of a base to form the corresponding α,β-unsaturated nitrile. This intermediate is then reacted with an amine, such as 2-methylaniline, under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

(E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-N-(2-methylphenyl)-3-phenylprop-2-enamide
  • (E)-2-cyano-N-(2-methylphenyl)-3-(2-thienyl)prop-2-enamide
  • (E)-2-cyano-N-(2-methylphenyl)-3-(4-methoxyphenyl)prop-2-enamide

Uniqueness

(E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

(E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O/c1-15-7-2-5-12-20(15)23-21(24)18(14-22)13-17-10-6-9-16-8-3-4-11-19(16)17/h2-13H,1H3,(H,23,24)/b18-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHZRBMGVUULBP-QGOAFFKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CC=CC3=CC=CC=C32)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC3=CC=CC=C32)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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